molecular formula C14H17F3O B7847637 Cyclohexyl(3-(trifluoromethyl)phenyl)methanol

Cyclohexyl(3-(trifluoromethyl)phenyl)methanol

Cat. No. B7847637
M. Wt: 258.28 g/mol
InChI Key: QZMFDIJIVJBNDC-UHFFFAOYSA-N
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Description

Cyclohexyl(3-(trifluoromethyl)phenyl)methanol is a useful research compound. Its molecular formula is C14H17F3O and its molecular weight is 258.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclohexyl(3-(trifluoromethyl)phenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexyl(3-(trifluoromethyl)phenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Biocatalysis and Enantiomeric Production :

    • Lactobacillus paracasei BD101 was identified as an effective biocatalyst for producing enantiomerically pure (S)-cyclohexyl(phenyl)methanol, demonstrating high enantioselectivity and conversion rates (Şahin, Serencam, & Dertli, 2019).
  • Organic Synthesis and Catalysis :

    • The compound was used in the synthesis of anthraquinones via phthalide annulation, offering access to a range of anthraquinones not previously accessible by traditional routes (Mitchell & Russell, 1993).
    • A catalyst based on the tris(triazolyl)methanol-Cu(I) structure showed high activity in Huisgen 1,3-dipolar cycloadditions, demonstrating the potential of such compounds in catalytic applications (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
  • Chiral Analysis and Antitubercular Activity :

    • Cyclohexyl(3-(trifluoromethyl)phenyl)methanol derivatives showed significant antitubercular activity, with specific stereoisomers being more potent than others, highlighting the importance of chiral analysis in drug development (Shekar, Sinha, Mukhopadhya, & Degani, 2013; 2014).
  • Chemical Reaction Processes and Synthesis Methods :

    • Various studies have explored the synthesis and applications of cyclohexyl methanol, including reactions with different reducing agents and applications in drug intermediates and biodegradable detergents (Zhang Jin-sheng, 2006).
    • Research on methanol as a hydrogen donor in homogeneously catalyzed reactions highlighted the role of cyclohexanone and related compounds in organic transformations (Smith & Maitlis, 1985).
  • Pharmaceutical and Medicinal Chemistry :

  • Material Science and Molecular Structures :

    • Studies on the molecular structure of related compounds have provided insights into their potential applications in material science and molecular engineering (Ge, Chen, Wang, Wang, & Qian, 2011).

properties

IUPAC Name

cyclohexyl-[3-(trifluoromethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3O/c15-14(16,17)12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h4,7-10,13,18H,1-3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMFDIJIVJBNDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC(=CC=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl(3-(trifluoromethyl)phenyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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